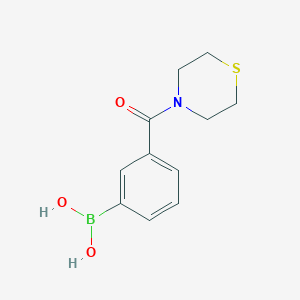
(3-(Thiomorpholine-4-carbonyl)phenyl)boronic acid
説明
“(3-(Thiomorpholine-4-carbonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 850567-37-2 . It has a molecular weight of 251.11 . The molecular formula of this compound is C11H14BNO3S .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation:O=C(C1=CC(B(O)O)=CC=C1)N2CCSCC2 . Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 251.11 and a molecular formula of C11H14BNO3S .科学的研究の応用
Mutagenicity Testing :
- The compound has been used in mutagenicity testing, particularly in assessing toxicokinetic, Pig-a, and Comet results. This suggests its utility in toxicology and pharmacology research (Masuda‐Herrera et al., 2020).
Synthesis and Antimicrobial Activity :
- Research on the synthesis and antimicrobial activity of thiomorpholine derivatives, including (3-(Thiomorpholine-4-carbonyl)phenyl)boronic acid, has been conducted, indicating its relevance in developing new bioactive molecules (Kardile & Kalyane, 2010).
Boron Complexes in Chemistry :
- The compound has been studied for its role in the formation of boron complexes, specifically in N-confused and N-fused porphyrins. This highlights its importance in inorganic chemistry and materials science (Młodzianowska et al., 2007).
Optical Modulation and Sensing Applications :
- A study has shown the potential use of phenyl boronic acids, including this compound, in optical modulation and saccharide recognition, relevant for sensing technologies (Mu et al., 2012).
Organic Synthesis and Catalysis :
- Its derivatives have been used in novel boronic acid Mannich reactions, indicating its applicability in organic synthesis and catalysis (Stas & Tehrani, 2007).
Pharmaceutical Research :
- The compound's derivatives have shown promise in pharmaceutical research, particularly in the preparation of novel bridged bicyclic thiomorpholines, a key building block in medicinal chemistry (Walker & Rogier, 2013).
Corrosion Inhibition :
- Research has been conducted on the use of thiomorpholine derivatives as corrosion inhibitors for carbon steel, demonstrating its potential in materials science and engineering (Amar et al., 2008).
作用機序
Target of Action
Boronic acids, in general, are known to participate in numerous cross-coupling reactions .
Mode of Action
The compound (3-(Thiomorpholine-4-carbonyl)phenyl)boronic acid interacts with its targets through a process known as the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of the boronic acid with vinyl halides in the presence of a palladium (0) catalyst and base .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which this compound participates, affects the biochemical pathways by creating new carbon-carbon bonds . This reaction is part of the broader category of cross-coupling reactions that play a crucial role in organic synthesis .
Pharmacokinetics
The compound is recommended to be stored in an inert atmosphere at room temperature , which may suggest its stability under these conditions.
Result of Action
The result of the action of this compound is the formation of phenyl alkenes through the Suzuki-Miyaura coupling reaction . This reaction results in the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and atmosphere. The compound is recommended to be stored in an inert atmosphere at room temperature , suggesting that these conditions may influence its stability and efficacy.
生化学分析
Biochemical Properties
(3-(Thiomorpholine-4-carbonyl)phenyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can form reversible covalent bonds with diols, which are commonly found in carbohydrates and other biomolecules. This property makes it useful in the design of enzyme inhibitors and sensors. For example, this compound can inhibit serine proteases by forming a covalent bond with the active site serine residue .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This can result in changes in gene expression and metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which can lead to enzyme inhibition or activation. For example, this compound can inhibit the activity of serine proteases by forming a covalent bond with the active site serine residue, thereby blocking substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in biochemical assays. Over time, this compound may undergo hydrolysis or oxidation, leading to a decrease in its activity. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions . Long-term exposure to aqueous environments can result in hydrolysis, reducing its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of inactive metabolites. Additionally, this compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways . For example, it can inhibit glycolytic enzymes, leading to altered glucose metabolism in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues can also be influenced by its binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can be localized to the nucleus by interacting with nuclear transport proteins . Its activity within different subcellular compartments can influence various cellular processes, including gene expression and signal transduction.
特性
IUPAC Name |
[3-(thiomorpholine-4-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO3S/c14-11(13-4-6-17-7-5-13)9-2-1-3-10(8-9)12(15)16/h1-3,8,15-16H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUOGQLZRICCMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N2CCSCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657271 | |
| Record name | [3-(Thiomorpholine-4-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-37-2 | |
| Record name | [3-(Thiomorpholine-4-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Thiomorpholin-4-ylcarbonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


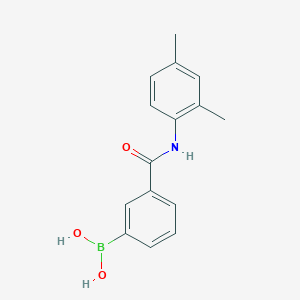
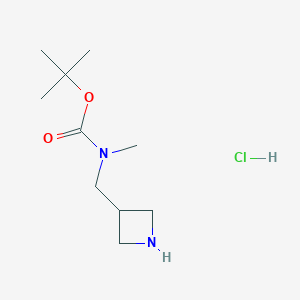
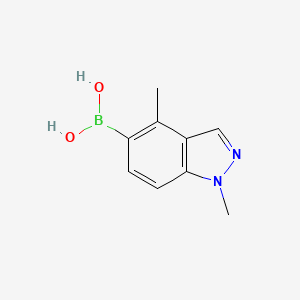
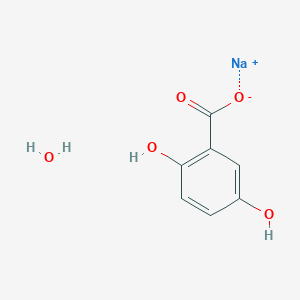
![2'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride](/img/structure/B1438424.png)
![N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine](/img/structure/B1438428.png)
![Tert-butyl 9-aminobicyclo[3.3.1]non-3-ylcarbamate](/img/structure/B1438429.png)
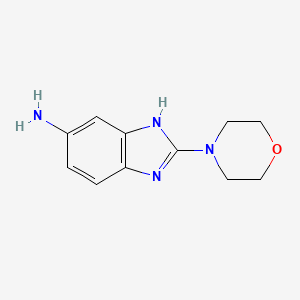



![9-amino-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1438438.png)

![1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride](/img/structure/B1438440.png)
